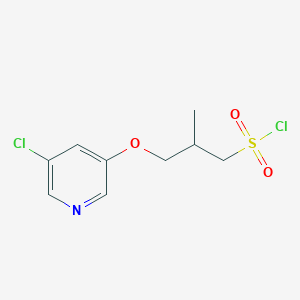
3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride is a chemical compound that features a chloropyridine moiety linked to a sulfonyl chloride group via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 5-chloropyridin-3-ol with 2-methylpropane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the synthesis while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The chloropyridine moiety can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of a base (e.g., potassium carbonate).
Major Products Formed
Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation and reduction: Formation of various oxidized or reduced derivatives of the chloropyridine moiety.
Coupling reactions: Formation of biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride depends on its application. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloropyridin-3-ol: A precursor in the synthesis of 3-((5-Chloropyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride.
2-Methylpropane-1-sulfonyl chloride: Another precursor used in the synthesis.
3-(Pyridin-3-yloxy)-2-methylpropane-1-sulfonyl chloride: A similar compound without the chlorine substituent on the pyridine ring.
Uniqueness
The presence of the chlorine atom on the pyridine ring in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its non-chlorinated analogs. This can influence its behavior in synthetic applications and its interactions with biological targets.
Propiedades
Fórmula molecular |
C9H11Cl2NO3S |
|---|---|
Peso molecular |
284.16 g/mol |
Nombre IUPAC |
3-(5-chloropyridin-3-yl)oxy-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H11Cl2NO3S/c1-7(6-16(11,13)14)5-15-9-2-8(10)3-12-4-9/h2-4,7H,5-6H2,1H3 |
Clave InChI |
JSXYJJQQQKIOSN-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC(=CN=C1)Cl)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


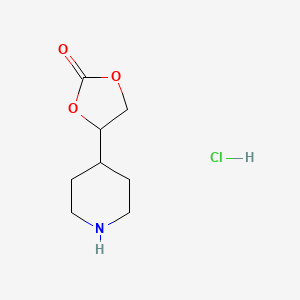

![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)
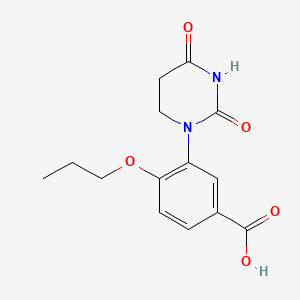

![Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15300821.png)
![1-({3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine hydrochloride](/img/structure/B15300830.png)
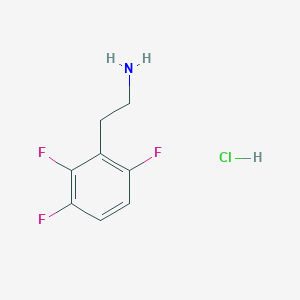
![2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B15300850.png)
![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)
![tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15300856.png)
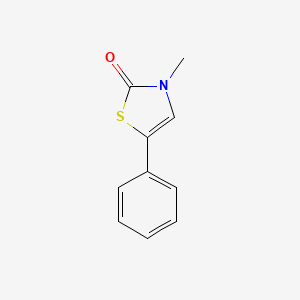
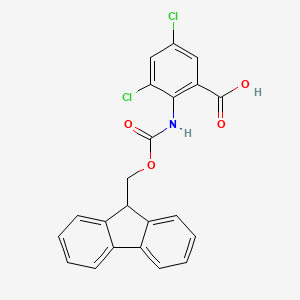
![3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B15300868.png)
